[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester
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Overview
Description
[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester: is a synthetic organic compound that features a piperidine ring, a carbamate group, and an amino-acetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Amino-Acetyl Group: The amino-acetyl group can be introduced via acylation reactions using reagents like acetyl chloride or acetic anhydride in the presence of a base.
Formation of the Carbamate Group: The carbamate group is formed by reacting the piperidine derivative with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the carbamate group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the interaction of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the carbamate group may inhibit enzymes by forming covalent bonds with active site residues. The amino-acetyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine ring structure.
Carbamate Esters: Compounds such as carbaryl and fenobucarb contain carbamate groups.
Uniqueness
[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester: is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the amino-acetyl group distinguishes it from other piperidine derivatives, providing unique opportunities for chemical modifications and biological interactions.
Properties
IUPAC Name |
benzyl N-[1-(2-aminoacetyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c16-10-14(19)18-8-6-13(7-9-18)17-15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11,16H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBUISWPKRGQRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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